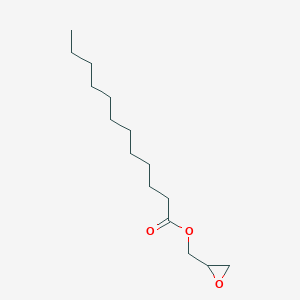

Glycidyl laurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZMJYQEBOHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316631 | |

| Record name | Glycidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-77-6 | |

| Record name | Glycidyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3VZ4YF9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathways of Glycidyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for glycidyl laurate, a versatile chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, purification, and characterization of this compound. This document outlines four key synthetic methodologies: phase transfer catalysis, direct esterification with epichlorohydrin (in both one-step and two-step variations), enzymatic synthesis, and the use of ion-exchange resins.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is an effective method for the synthesis of this compound, offering high purity and efficiency.[1] This method involves the reaction of a salt of lauric acid with epichlorohydrin in a biphasic system, facilitated by a phase transfer catalyst that shuttles the carboxylate anion from the aqueous or solid phase to the organic phase where the reaction occurs.

Experimental Protocol

A common procedure for the phase transfer catalytic synthesis of this compound is as follows:

-

Preparation of Sodium Laurate: Lauric acid is neutralized with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution to form sodium laurate. The salt is then dried to remove any residual water.

-

Reaction Setup: Sodium laurate, a molar excess of epichlorohydrin (which also acts as the solvent), and a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), are combined in a reaction vessel equipped with a stirrer and a condenser.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature, typically between 80-100°C, and stirred vigorously for several hours to ensure efficient mixing of the phases. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the excess epichlorohydrin is removed under reduced pressure. The resulting crude product is then purified. A common purification strategy involves liquid-liquid extraction using a solvent pair like methanol and hexane.[1] The hexane layer, containing the this compound, is separated, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent to yield the final product with high purity.[1]

Quantitative Data

The following table summarizes typical quantitative data for the phase transfer catalysis synthesis of this compound.

| Parameter | Value | Reference |

| Purity | > 95% | [1] |

| Yield | High (specific values not consistently reported) | |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | [1] |

| Reactants | Sodium Laurate, Epichlorohydrin |

Reaction Pathway and Experimental Workflow

Caption: Phase Transfer Catalysis Pathway for this compound Synthesis.

Caption: Experimental Workflow for PTC Synthesis.

Reaction with Epichlorohydrin

The reaction of lauric acid with epichlorohydrin is a fundamental and widely used method for synthesizing this compound. This can be performed as a one-step or a two-step process.

Two-Step Synthesis

In the two-step synthesis, lauric acid is first converted to its alkali metal salt, typically the sodium or potassium salt, which then reacts with epichlorohydrin. This approach is similar to the phase transfer catalysis method but may be conducted without a specific phase transfer catalyst.

-

Salt Formation: Lauric acid is dissolved in a suitable solvent and treated with a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding carboxylate salt. The salt is then isolated and dried.

-

Reaction with Epichlorohydrin: The dried laurate salt is suspended in an excess of epichlorohydrin, which serves as both a reactant and a solvent. A catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated with stirring for a defined period.

-

Purification: After the reaction, the solid by-product (e.g., NaCl) is removed by filtration. Excess epichlorohydrin is distilled off under reduced pressure. The crude this compound is then purified, for instance, by vacuum distillation.

One-Step Synthesis

The one-step synthesis involves the direct reaction of lauric acid with epichlorohydrin in the presence of a catalyst.

-

Reaction Setup: Lauric acid, epichlorohydrin, a catalyst (e.g., a tertiary amine or a quaternary ammonium salt), and a polymerization inhibitor are combined in a reactor.

-

Reaction Conditions: The mixture is heated to a specific temperature and stirred. The reaction proceeds via the formation of a chlorohydrin ester intermediate, which is then dehydrochlorinated in situ or in a subsequent step to form the epoxide ring of this compound.

-

Purification: The purification process is similar to the two-step method, involving removal of the catalyst and by-products, followed by distillation of the final product.

Quantitative Data

The following table presents typical quantitative data for the synthesis of glycidyl esters via reaction with epichlorohydrin. Note that the data for glycidyl methacrylate is included as a reference due to the limited specific data for this compound in the initial search results.

| Parameter | Value (for Glycidyl Methacrylate) | Reference |

| Yield | 80-90% | |

| Catalyst | Tertiary Amine or Quaternary Ammonium Salt | |

| Reactants | Lauric Acid (or its salt), Epichlorohydrin |

Reaction Pathways

Caption: Two-Step Synthesis Pathway.

References

Glycidyl Laurate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycidyl laurate, an ester of lauric acid and glycidol, is a molecule of interest due to its reactive epoxide moiety. While direct inhibition of specific enzymes in the endocannabinoid system, such as monoacylglycerol lipase (MAGL) or diacylglycerol lipase (DAGL), has not been substantiated in the available scientific literature, its chemical structure strongly suggests a mechanism of action centered on covalent modification of biological macromolecules. This technical guide synthesizes the current understanding of this compound's biological activities, focusing on its potential as a covalent modifier of proteins, particularly serine hydrolases. This document provides an in-depth analysis of its probable mechanism, summarizes toxicological data, and outlines relevant experimental protocols for its investigation.

Introduction

This compound is a chemical compound characterized by a 12-carbon laurate chain attached to a glycidyl group, which contains a reactive epoxide ring. This epoxide functionality is the key to its biological activity, rendering it an electrophilic molecule capable of reacting with nucleophiles within biological systems. While its primary industrial applications are in the manufacturing of polymers and as a surfactant in cosmetics, its presence as a contaminant in refined edible oils has prompted toxicological evaluation. From a pharmacological perspective, its structural similarity to endogenous lipids and its reactive nature make it a compound of interest for investigating lipid signaling pathways and for its potential to act as a covalent inhibitor.

Proposed Mechanism of Action: Covalent Modification

The core hypothesis for the biological mechanism of action of this compound is its function as an alkylating agent, leading to the covalent modification of proteins. The electron-deficient carbon atoms of the epoxide ring are susceptible to nucleophilic attack from amino acid residues on proteins.

Reaction with Nucleophilic Amino Acids

Several amino acid side chains possess nucleophilic groups capable of reacting with the epoxide of this compound. These include:

-

Cysteine: The thiol group (-SH) is a potent nucleophile.

-

Histidine: The imidazole ring is nucleophilic.

-

Lysine: The primary amine (-NH2) in its unprotonated state is nucleophilic.

-

Serine: The hydroxyl group (-OH), particularly when activated within an enzyme's active site, can act as a nucleophile.

-

Aspartate and Glutamate: The carboxylate groups (-COO-) are weaker nucleophiles.

The reaction involves the opening of the epoxide ring and the formation of a stable covalent bond between this compound and the amino acid residue.

Figure 1: General mechanism of protein alkylation by this compound.

Targeting Serine Hydrolases

Serine hydrolases are a large and diverse class of enzymes that utilize a catalytic serine residue for their function. The active site serine is highly nucleophilic and is a prime target for covalent inhibitors. While direct evidence for this compound inhibiting a specific serine hydrolase is lacking, its potential to act as an irreversible inhibitor of this enzyme class is chemically plausible. The reaction would involve the nucleophilic attack of the active site serine on the epoxide ring, leading to a stable, inactive enzyme-inhibitor adduct. This is a common mechanism for various "suicide substrates" and covalent inhibitors.

Figure 2: Proposed covalent inhibition of a serine hydrolase by this compound.

Toxicological Profile

The toxicological data for this compound is limited. However, studies on related glycidyl esters and safety assessments for its use in cosmetics provide some insights into its potential hazards.

| Parameter | Species | Route | Dose/Concentration | Effect | Reference |

| TDLo (Tumorigenic Dose Low) | Mouse | Subcutaneous | 16 mg/kg/40W-I | Neoplastic by RTECS criteria; lung, thorax, or respiration tumors; uterine tumors. | [1] |

| Hemolytic Activity | Sheep | In vitro | Not specified | Strong hemolytic activity observed in an assay using sheep erythrocytes. | [2] |

| Irritation | Human | Dermal (RIPT) | > Cosmetic use levels | Moderate erythema. | [2] |

| Irritation | Animal | Inhalation | 10% aerosol | Low-grade irritant response. | [2] |

RIPT: Repeat-Insult Patch Test

Experimental Protocols

While specific protocols for testing this compound's biological activity are not widely published, standard assays for assessing covalent inhibition, cytotoxicity, and anti-inflammatory effects can be adapted.

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful technique to identify the protein targets of covalent inhibitors. A clickable version of this compound could be synthesized to allow for the identification of its protein binding partners in a complex proteome.

Figure 3: Workflow for identifying protein targets of this compound using ABPP.

In Vitro Enzyme Inhibition Assay

To test the inhibitory potential of this compound against a specific serine hydrolase (e.g., MAGL, FAAH, or others), a standard in vitro enzyme activity assay can be used.

Protocol Outline:

-

Enzyme Preparation: Purified recombinant enzyme is used.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a set period to allow for potential covalent modification.

-

Substrate Addition: A fluorogenic or chromogenic substrate for the enzyme is added to initiate the reaction.

-

Activity Measurement: The rate of product formation is measured over time using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

Cytotoxicity Assay

The effect of this compound on cell viability can be assessed using various standard cytotoxicity assays, such as the MTT or CellTiter-Glo assay.

Protocol Outline:

-

Cell Seeding: Cells (e.g., a relevant cancer cell line or primary cells) are seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay Reagent Addition: The appropriate assay reagent (e.g., MTT reagent) is added to the wells.

-

Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting cell viability against the compound concentration.

Implications for Drug Development and Research

The reactive nature of this compound makes it a double-edged sword. While covalent inhibitors can offer high potency and prolonged duration of action, they also carry the risk of off-target effects and immunogenicity. The tumorigenicity data, although at a relatively high dose, warrants caution and thorough toxicological evaluation.

For researchers, this compound and its derivatives could serve as useful chemical probes to explore the function of serine hydrolases and other enzymes susceptible to alkylation. Its lipophilic nature may allow it to readily cross cell membranes, making it suitable for in situ and in vivo studies.

Conclusion

The primary mechanism of action of this compound in biological systems is most likely through the covalent modification of proteins via its reactive epoxide group. While its specific protein targets remain to be elucidated, serine hydrolases are a plausible and important class of potential targets. The available toxicological data suggests that while it has some concerning properties, its use in cosmetic formulations is considered safe at current concentrations. Further research, particularly using chemoproteomic approaches like ABPP, is necessary to definitively identify its molecular targets and to fully understand its biological effects. This will be crucial for assessing its potential risks and for exploring any therapeutic or research applications.

References

understanding the chemical reactivity of glycidyl laurate's epoxide ring

An In-depth Technical Guide to the Chemical Reactivity of Glycidyl Laurate's Epoxide Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as oxiran-2-ylmethyl dodecanoate, is an ester characterized by a terminal epoxide ring and a C12 laurate fatty acid chain.[1][2] Its chemical behavior is overwhelmingly dictated by the three-membered oxirane ring, a highly strained and reactive functional group.[1][3] This inherent reactivity makes this compound a valuable monomer and chemical intermediate, particularly in polymer chemistry where it is used to modify and enhance material properties such as flexibility and adhesion.[1]

The high ring strain, a result of significant deviation from ideal tetrahedral bond angles, renders the epoxide's carbon atoms highly electrophilic and susceptible to nucleophilic attack. This susceptibility is the foundation for the ring-opening reactions that are central to its utility. This guide provides a detailed exploration of the mechanisms, regioselectivity, and experimental considerations governing the reactivity of this compound's epoxide ring.

Core Principles of Epoxide Reactivity

The reactivity of the epoxide ring in this compound is governed by two principal mechanistic pathways: acid-catalyzed and base-catalyzed (or neutral) ring-opening. The reaction conditions determine the regiochemical outcome—that is, which of the two non-equivalent epoxide carbons the nucleophile attacks.

Base-Catalyzed and Neutral Ring-Opening (SN2 Mechanism)

Under basic or neutral conditions, the ring-opening proceeds via a standard SN2 mechanism. A potent nucleophile directly attacks one of the electrophilic carbons of the epoxide. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This backside attack leads to an inversion of stereochemistry at the site of reaction and relieves the ring strain, forming a stable product after protonation of the resulting alkoxide.

Acid-Catalyzed Ring-Opening (SN1/SN2 Hybrid Mechanism)

In the presence of an acid, the epoxide oxygen is first protonated, forming a protonated epoxide. This greatly enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a better leaving group. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 reactions. A partial positive charge develops on the epoxide carbons, with the more substituted carbon bearing a greater degree of this positive charge due to stabilization by hyperconjugation. Consequently, even weak nucleophiles will preferentially attack the more substituted carbon. The attack still occurs from the backside, resulting in a trans configuration of the nucleophile and the hydroxyl group.

Key Reactions of this compound

The monosubstituted nature of this compound's epoxide ring (containing one primary and one secondary carbon) leads to distinct and predictable regiochemical outcomes based on the reaction conditions.

dot

References

Potential Carcinogenic Activity of Glycidyl Laurate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycidyl laurate, a glycidyl ester of lauric acid, is a compound of interest in toxicological research due to its structural similarity to known carcinogens. While direct, comprehensive carcinogenicity data on this compound is limited, a significant body of evidence points to its potential carcinogenic activity, primarily through its metabolic conversion to glycidol. Glycidol is a well-characterized genotoxic carcinogen, and for the purposes of risk assessment, exposure to glycidyl esters is often considered equivalent to exposure to a molar equivalent of glycidol. This whitepaper provides an in-depth technical guide on the available data, experimental methodologies, and mechanistic pathways related to the potential carcinogenic activity of this compound, with a focus on a read-across approach from its active metabolite, glycidol.

Introduction

This compound (CAS 1984-77-6) belongs to the class of glycidyl esters, which are formed from the esterification of a fatty acid (lauric acid in this case) with glycidol. The presence of the reactive epoxide group in the glycidyl moiety is a key structural feature of toxicological concern. The primary hypothesis for the carcinogenic potential of this compound is its hydrolysis in vivo to yield glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).

Carcinogenicity Data

This compound Carcinogenicity Data

A summary of the available carcinogenicity data for this compound is presented in Table 1. The data is derived from a 1970 study published in Cancer Research.

| Parameter | Value | Test System | Route of Exposure | Tumor Types Observed | Reference |

| TDLo (Lowest Published Toxic Dose) | 16 mg/kg | Rodent - mouse | Subcutaneous | Lung, Thorax, or Respiration; Uterine tumors | [1] |

Glycidol Carcinogenicity Data (Read-Across)

Oral exposure to glycidol has been shown to cause tumors at multiple sites in both rats and mice. A summary of these findings is presented in Table 2.

| Species | Sex | Tumor Site | Tumor Type | Reference |

| Rat | Male & Female | Mammary Gland | Adenoma, Fibroadenoma, Adenocarcinoma | |

| Rat | Male & Female | Forestomach | Papilloma, Carcinoma | |

| Rat | Male & Female | Thyroid Gland | Follicular-cell Adenoma or Carcinoma | |

| Rat | Male & Female | Brain | Glioma | |

| Mouse | Male & Female | Harderian Gland | Adenoma, Adenocarcinoma | |

| Mouse | Male & Female | Skin | Squamous-cell Papilloma or Carcinoma, Basal-cell tumors, Sebaceous-gland Adenoma or Adenocarcinoma | |

| Mouse | Female | Uterus | Carcinoma, Adenocarcinoma | |

| Mouse | Female | Subcutaneous tissue | Sarcoma, Fibrosarcoma | |

| Mouse | Male | Lung | Alveolar/bronchiolar Adenoma or Carcinoma | |

| Mouse | Male | Liver | Carcinoma |

Metabolism of this compound to Glycidol

The primary metabolic pathway of concern for this compound is its hydrolysis to lauric acid and glycidol. This reaction is believed to occur in the gastrointestinal tract, catalyzed by lipases. Studies on other glycidyl esters, such as glycidyl palmitate, have shown that this hydrolysis is extensive, and for risk assessment, it is assumed to be complete. Therefore, the systemic exposure to glycidol following oral ingestion of this compound is considered to be equimolar to the amount of this compound ingested.

Metabolic hydrolysis of this compound to glycidol and lauric acid.

Mechanism of Carcinogenicity: The Role of Glycidol

The carcinogenic activity of this compound is attributed to its metabolite, glycidol. Glycidol is a direct-acting genotoxic agent. Its epoxide ring is highly electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA.

DNA Adduct Formation

Glycidol can covalently bind to DNA, forming DNA adducts. This is considered a key initiating event in chemical carcinogenesis. The primary mechanism involves the opening of the epoxide ring and the formation of a covalent bond with nitrogen and oxygen atoms in the DNA bases. The most common adducts are formed at the N7 position of guanine and the N3 position of adenine. These adducts can lead to mutations during DNA replication if not repaired.

Mechanism of glycidol-induced DNA damage leading to cancer initiation.

Genotoxicity Data

While direct genotoxicity data for this compound is scarce, studies on other glycidyl esters and glycidol itself provide strong evidence of genotoxic potential.

In Vitro and In Vivo Genotoxicity of Glycidol and Related Compounds

| Assay Type | Test Substance | Test System | Result | Comments | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Glycidol | Salmonella typhimurium | Positive | Mutagenic in multiple strains. | |

| Bacterial Reverse Mutation Assay (Ames Test) | Glycidyl Linoleate | Salmonella typhimurium | Positive | The positive response is attributed to the release of glycidol. | |

| In Vitro Chromosomal Aberration Test | Glycidol | Mammalian Cells | Positive | Induces structural chromosomal aberrations. | |

| In Vitro Chromosomal Aberration Test | Glycidyl Linoleate | Mammalian Cells | Negative | The parent ester did not induce aberrations. | |

| In Vivo Micronucleus Test | Glycidol | Mouse Bone Marrow | Positive | Indicates in vivo chromosomal damage. | |

| In Vivo Micronucleus Test | Glycidyl Linoleate | Mouse Bone Marrow | Negative |

Experimental Protocols

Detailed experimental protocols for the carcinogenicity and genotoxicity assays are crucial for the interpretation of the data. Below are generalized protocols for the key assays mentioned.

Animal Carcinogenicity Bioassay (General Protocol)

-

Test System: Rodents (e.g., Sprague-Dawley rats, B6C3F1 mice), typically 50 animals per sex per group.

-

Administration Route: Dependent on expected human exposure (e.g., gavage for oral exposure, subcutaneous injection).

-

Dose Levels: At least two dose levels plus a control group. The highest dose is typically the Maximum Tolerated Dose (MTD).

-

Duration: Chronic exposure, typically 2 years for rodents.

-

Endpoints: Observation of clinical signs, body weight, food consumption, and survival. Comprehensive histopathological examination of all organs and tissues at the end of the study to identify neoplastic and non-neoplastic lesions.

-

Data Analysis: Statistical analysis of tumor incidence between dosed and control groups.

Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction from rat liver).

-

Procedure: The test substance is incubated with the bacterial strains in the presence or absence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

-

Positive Result: A dose-related increase in the number of revertant colonies compared to the solvent control, exceeding a certain threshold (e.g., a two-fold increase).

In Vitro Chromosomal Aberration Test

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance at various concentrations for a defined period, both with and without metabolic activation (S9). Cells are then treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Endpoint: Chromosomes are harvested, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Conclusion

Experimental Workflow Visualization

Integrated testing strategy for assessing the carcinogenicity of this compound.

References

Glycidyl Laurate: A Technical Guide to Lipophilicity and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and solubility characteristics of glycidyl laurate. Due to its chemical structure, featuring a long alkyl chain and an epoxide ring, this compound is a compound of significant interest in various fields, including polymer chemistry and toxicology. Understanding its solubility and lipophilicity is crucial for predicting its behavior in biological and environmental systems, as well as for its application in chemical formulations.

Core Physicochemical Properties

This compound's significant lipophilicity is a key determinant of its solubility behavior.[1] The octanol-water partition coefficient (logP) is a widely used measure of lipophilicity, with higher values indicating a greater affinity for lipid-like environments.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the available quantitative data for this compound. It is important to note that while calculated values for logP are available, experimental data on its solubility in water and various organic solvents are not readily found in scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₃ | [2][3] |

| Molecular Weight | 256.38 g/mol | [2][3] |

| Physical State | Solid | |

| logP (calculated) | 5.54 | |

| logP (calculated) | 3.8493 | ChemScene |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 335.4 ± 15.0 °C at 760 mmHg | |

| Flash Point | 132.2 ± 5.3 °C | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| Refractive Index | 1.458 |

Solubility Profile

Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in non-polar organic solvents such as pentane and diethyl ether, as indicated in sample preparation methods for its analysis. It is also likely to be soluble in other common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), although specific quantitative data is not available. For challenging solutes, heating and sonication can be employed to enhance dissolution in organic solvents.

Experimental Protocols

Standardized methods have been established by the Organisation for Economic Co-operation and Development (OECD) for the determination of lipophilicity and water solubility. These protocols ensure reproducibility and comparability of data across different laboratories.

Determination of n-Octanol/Water Partition Coefficient (logP)

The lipophilicity of a compound is experimentally determined by measuring its partition coefficient between n-octanol and water. The two most common methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.

1. Shake-Flask Method (OECD Guideline 107)

This is the traditional and most direct method for logP determination.

-

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water. The two phases are vigorously shaken to allow for the partitioning of the substance between the two immiscible liquids. After equilibration, the phases are separated, and the concentration of the substance in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

-

Workflow:

-

Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual saturation of the two phases.

-

Dissolution: A small amount of this compound is dissolved in either the aqueous or the n-octanol phase.

-

Equilibration: The mixture is placed in a vessel and shaken until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC or gas chromatography (GC).

-

Calculation: logP = log([Concentration in n-octanol] / [Concentration in water])

-

2. HPLC Method (OECD Guideline 117)

This is a faster, indirect method for estimating logP.

-

Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its logP value. The stationary phase of the column is nonpolar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds have a stronger interaction with the stationary phase and thus have longer retention times.

-

Workflow:

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the retention times.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Estimation: The logP of this compound is estimated by interpolating its retention time on the calibration curve.

-

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.

1. Flask Method

This method is suitable for substances with a solubility of 10 mg/L or higher.

-

Principle: An excess amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

-

Workflow:

-

Equilibration: An excess amount of solid this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC, or mass spectrometry).

-

Replication: The experiment is repeated to ensure the results are reproducible.

-

2. Column Elution Method

This method is suitable for substances with a solubility below 10 mg/L.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

-

Workflow:

-

Column Preparation: An inert carrier material is coated with an excess of this compound and packed into a column.

-

Elution: Water is pumped through the column at a low flow rate.

-

Fraction Collection: Fractions of the eluate are collected at regular intervals.

-

Quantification: The concentration of this compound in each fraction is determined.

-

Determination of Plateau: The solubility is determined from the plateau of the concentration curve.

-

Visualization of Core Concepts

The relationship between a compound's lipophilicity and its solubility in different types of solvents can be visualized to provide a clearer understanding of its expected behavior.

Caption: Relationship between this compound's structure, lipophilicity, and solubility.

The provided diagram illustrates that the inherent chemical structure of this compound, specifically its long, nonpolar laurate tail, results in high lipophilicity (a high logP value). This high lipophilicity, in turn, dictates its solubility profile, leading to poor solubility in polar solvents like water and favorable solubility in nonpolar organic solvents. This fundamental relationship is a cornerstone for predicting the compound's behavior in various applications.

References

Methodological & Application

Application Notes and Protocols: Glycidyl Laurate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile roles of glycidyl laurate in polymer chemistry, highlighting its utility in the synthesis of novel polymers, as a reactive diluent, and in the development of advanced biomedical materials. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction to this compound in Polymer Science

This compound, the ester of glycidol and lauric acid, is a valuable monomer in polymer synthesis. Its unique bifunctional nature, possessing a reactive epoxy group and a hydrophobic twelve-carbon lauryl chain, allows for the creation of polymers with tailored properties. The strained three-membered epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, making it a versatile building block for polyesters, polyethers, and polyurethanes.[1] The presence of the lauryl group imparts hydrophobicity, flexibility, and can enhance compatibility with other nonpolar polymers.

Applications in Polymer Synthesis and Modification

Monomer for Ring-Opening Polymerization

This compound can undergo ring-opening polymerization (ROP) to produce polyethers with pendant laurate ester groups. This polymerization can be initiated by anionic or cationic initiators. Anionic ROP, in particular, allows for good control over molecular weight and dispersity. The resulting polymers possess a flexible polyether backbone and hydrophobic side chains, making them suitable for applications such as thermoplastic elastomers and pressure-sensitive adhesives.

Reactive Diluent in Epoxy Resins

In the formulation of epoxy resins, viscosity control is crucial for processing and application. This compound can be employed as a reactive diluent, effectively reducing the viscosity of high molecular weight epoxy resins.[2] Unlike non-reactive diluents that can compromise the final mechanical properties, the epoxy group of this compound participates in the cross-linking reaction with the curing agent, becoming an integral part of the polymer network.[3] This incorporation minimizes the reduction in properties such as tensile strength and chemical resistance.[2]

Key Advantages as a Reactive Diluent: [3]

-

Reduces viscosity and improves handling.

-

Enhances flexibility and impact strength of the cured resin.

-

Increases peel strength.

-

Maintains or improves adhesion to various substrates.

Synthesis of Functional Copolymers

This compound can be copolymerized with other monomers to create functional polymers with a range of properties. For instance, copolymerization with acrylic monomers can be achieved through the reaction of the epoxy group, leaving the double bond of the acrylate available for subsequent free-radical polymerization. This approach is utilized in the synthesis of comb-like copolymers and for introducing specific functionalities into a polymer backbone.

Biomedical Applications

The biocompatibility and biodegradability of polymers derived from fatty acids make this compound an attractive monomer for biomedical applications.

Drug Delivery Systems

Polymers and copolymers of this compound can be formulated into nanoparticles, micelles, and hydrogels for controlled drug delivery. The hydrophobic lauryl chains can form the core of nanoparticles or micelles, providing a reservoir for hydrophobic drugs. The polymer backbone can be further functionalized to achieve targeted delivery or stimuli-responsive release. For example, the hydroxyl groups generated from the ring-opening of the epoxide can be used for conjugation with targeting ligands or other functional molecules.

Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary support for cell growth and tissue regeneration. Polymers based on this compound can be fabricated into porous scaffolds. The mechanical properties and degradation rate of these scaffolds can be tuned by controlling the polymer's molecular weight and cross-linking density. The hydrophobic nature of the lauryl group can influence cell adhesion and proliferation on the scaffold surface.

Quantitative Data

The following tables summarize the effects of incorporating glycidyl-functionalized monomers on the properties of various polymer systems. While specific data for this compound is limited in the public domain, the data for the closely related glycidyl methacrylate (GMA) provides a strong indication of the expected trends.

Table 1: Effect of a Glycidyl-Functional Reactive Diluent on Epoxy Resin Properties

| Property | Base Epoxy Resin | Epoxy with 15% Reactive Diluent |

| Viscosity @ 25°C (mPa·s) | ~12,000 | ~1,500 |

| Tensile Strength (MPa) | 65 | 58 |

| Elongation at Break (%) | 4.5 | 6.0 |

| Glass Transition Temp. (Tg, °C) | 150 | 135 |

Note: Data is generalized from typical epoxy resin systems and serves as an illustrative example.

Table 2: Mechanical Properties of Poly(lactic acid) (PLA) Blends with a Glycidyl-Functionalized Toughening Agent

| Property | Neat PLA | PLA / Toughening Agent (10%) |

| Tensile Strength (MPa) | 60 | 52 |

| Elongation at Break (%) | 6 | 25 |

| Notched Izod Impact (J/m) | 25 | 150 |

Note: This data illustrates the typical effect of incorporating a glycidyl-functionalized toughening agent on a biodegradable polymer.

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via anionic ring-opening polymerization.

Materials:

-

This compound (monomer)

-

Toluene (solvent, anhydrous)

-

Benzyl alcohol (initiator)

-

Potassium naphthalenide solution in THF (catalyst)

-

Methanol (for termination)

-

Dichloromethane (for dissolution)

-

Hexanes (for precipitation)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

Dry the Schlenk flask under vacuum and backfill with argon.

-

Add 10 mL of anhydrous toluene to the flask via syringe.

-

Add 5.0 g of this compound to the flask.

-

Introduce 0.1 mL of benzyl alcohol initiator via syringe.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add 0.5 mL of potassium naphthalenide solution dropwise with vigorous stirring. The solution may change color, indicating initiation.

-

Allow the reaction to proceed at 0°C for 24 hours under an argon atmosphere.

-

Terminate the polymerization by adding 1 mL of methanol.

-

Warm the flask to room temperature and dissolve the polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold hexanes with stirring.

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

Characterization:

-

Determine the molecular weight and dispersity by Gel Permeation Chromatography (GPC).

-

Confirm the polymer structure by ¹H NMR and FTIR spectroscopy.

Protocol 2: Formulation of an Epoxy Resin with this compound as a Reactive Diluent

This protocol details the use of this compound to reduce the viscosity of a standard bisphenol A-based epoxy resin.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., EPON 828)

-

This compound

-

Amine curing agent (e.g., triethylenetetramine, TETA)

-

Beaker

-

Mechanical stirrer

-

Viscometer

-

Molds for mechanical testing

Procedure:

-

In a beaker, weigh 85 g of DGEBA epoxy resin.

-

Add 15 g of this compound to the resin.

-

Mechanically stir the mixture at room temperature for 10 minutes until a homogeneous blend is obtained.

-

Measure the viscosity of the blend using a viscometer.

-

Calculate the stoichiometric amount of TETA curing agent required based on the amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the resin blend.

-

Add the calculated amount of TETA to the resin blend and stir thoroughly for 5 minutes.

-

Pour the mixture into molds for mechanical property testing.

-

Cure the samples according to the manufacturer's recommendations for the DGEBA resin (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).

Testing:

-

Perform tensile testing (ASTM D638) and impact testing (ASTM D256) on the cured samples.

-

Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Visualizations

References

analytical techniques for detecting glycidyl laurate in food matrices

Application Note: Detection of Glycidyl Laurate in Food Matrices

Introduction

Glycidyl esters (GEs) are process-induced contaminants that are formed during the refining of edible oils and fats at high temperatures. This compound, the ester of lauric acid and glycidol, is one such compound of concern due to the potential release of glycidol, which is considered a probable human carcinogen. Consequently, robust and sensitive analytical methods are essential for the accurate quantification of this compound in various food matrices to ensure consumer safety and regulatory compliance. This application note provides detailed protocols for the detection of this compound in food matrices, primarily focusing on direct analysis using liquid chromatography-mass spectrometry (LC-MS).

Analytical Approaches

The determination of glycidyl esters in food can be categorized into two main approaches:

-

Direct Methods: These methods involve the direct analysis of the intact glycidyl esters. They are advantageous as they provide information on the specific fatty acid ester profile and avoid potential errors from derivatization steps.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common technique for direct analysis due to its high sensitivity and specificity.[2]

-

Indirect Methods: These methods are based on the conversion of glycidyl esters to a single marker compound, typically glycidol, which is then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS).[1][2] While widely used, these methods do not provide information about the individual glycidyl esters present in the sample.

This document will focus on direct analytical methods using LC-MS for the specific determination of this compound.

Experimental Workflow

The general workflow for the direct analysis of this compound in food matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

Application Notes and Protocols for Hydrophobic Textile Treatment Using Glycidyl Laurate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of glycidyl laurate in creating hydrophobic surfaces on textiles. The information is intended to guide researchers in the synthesis of this compound, its application onto fabrics, and the subsequent evaluation of the hydrophobic properties conferred.

Introduction

This compound, an ester of lauric acid and glycidol, is a promising compound for imparting durable hydrophobicity to textiles. Its mechanism of action involves the covalent bonding of the long hydrophobic lauryl chain to the hydroxyl groups present in cellulosic fibers, such as cotton. The epoxy ring of the glycidyl group reacts with the cellulose backbone, forming a stable ether linkage. This surface modification dramatically increases the water contact angle and reduces water absorption, transforming hydrophilic textiles into water-repellent materials. Research into glycidyl esters, such as this compound and the closely related glycidyl stearate, has demonstrated their effectiveness in creating durable hydrophobic finishes on cotton fabrics.[1][2]

Quantitative Data Summary

| Treatment Parameter | Condition | Water Contact Angle (°) | Water Drop Absorption Time (min) |

| Glycidyl Stearate Concentration | 60 g/L | 152 | 200 |

| Sodium Hydroxide (Catalyst) Concentration | 10 g/L | ||

| Curing Temperature | 120 °C | ||

| Curing Time | 20 min | ||

| Untreated Cotton | - | Highly Hydrophilic (Immediate Absorption) | < 0.1 |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of glycidyl esters from fatty acid salts and epichlorohydrin.[1][2]

Materials:

-

Sodium laurate

-

Epichlorohydrin

-

Dimethylformamide (DMF)

-

Distilled water

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a reaction vessel, dissolve sodium laurate (0.1 mol) in 120 mL of dimethylformamide.

-

Add 7 mL of epichlorohydrin to the solution.

-

Heat the mixture to 105°C with constant stirring for 5 hours.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Wash the filtrate with distilled water at 60°C.

-

Remove the solvent and any remaining water using a rotary evaporator under vacuum to obtain the final product, this compound.

Hydrophobic Treatment of Textile (Pad-Dry-Cure Method)

This protocol outlines the application of this compound to a textile substrate, such as 100% cotton fabric.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Non-ionic surfactant (e.g., Tween 80)

-

Distilled water

-

Textile substrate (e.g., 100% cotton plain weave fabric, desized, scoured, and bleached)

-

Laboratory padder

-

Drying oven

-

Curing oven

Procedure:

-

Preparation of Treatment Emulsion:

-

Prepare an aqueous solution of a non-ionic surfactant (e.g., 2 g/L Tween 80).

-

Disperse the desired concentration of this compound (e.g., 60 g/L, based on analogous glycidyl stearate data) in the surfactant solution with vigorous stirring at 70°C to form a stable emulsion.

-

Add a catalyst, such as sodium hydroxide (e.g., 10 g/L), to the emulsion.

-

-

Padding:

-

Immerse the textile substrate in the treatment emulsion.

-

Pass the saturated fabric through the nip of a laboratory padder to ensure even distribution of the emulsion and to remove excess liquid. The wet pickup should be controlled, typically in the range of 70-80%.

-

-

Drying:

-

Dry the padded fabric in a drying oven at a moderate temperature, for example, 80-100°C, for a few minutes to remove water.

-

-

Curing:

-

Transfer the dried fabric to a curing oven and heat at an elevated temperature (e.g., 120°C) for a specified duration (e.g., 20 minutes) to facilitate the reaction between the this compound and the cellulose fibers.

-

-

Post-Treatment:

-

After curing, the fabric may be rinsed to remove any unreacted chemicals and then dried.

-

Evaluation of Hydrophobicity

3.3.1. Water Contact Angle Measurement

Principle: The water contact angle is a quantitative measure of the wetting of a solid by a liquid. A high contact angle indicates low wettability and high hydrophobicity.

Apparatus:

-

Contact angle goniometer

Procedure:

-

Place a sample of the treated textile on the goniometer stage.

-

Dispense a small droplet of deionized water onto the fabric surface.

-

Capture an image of the droplet at the liquid-solid interface.

-

Use the goniometer software to measure the angle between the tangent to the droplet at the point of contact and the solid surface.

-

Repeat the measurement at several different locations on the fabric sample to ensure accuracy and obtain an average value.

3.3.2. Water Absorption Test (Based on AATCC Test Method 79)

Principle: This test measures the time it takes for a drop of water placed on the surface of the fabric to be completely absorbed. Longer absorption times indicate greater water repellency.

Apparatus:

-

Burette

-

Stopwatch

-

Embroidery hoop

Procedure:

-

Mount the textile sample tautly in an embroidery hoop.

-

Position the burette a fixed distance above the fabric surface.

-

Allow a single drop of water to fall from the burette onto the fabric.

-

Start the stopwatch at the moment the water droplet makes contact with the fabric.

-

Stop the stopwatch when the specular reflection of the water drop disappears, indicating complete absorption.

-

Record the time in seconds or minutes. For highly hydrophobic surfaces, the absorption time may be very long.

Visualizations

Caption: Experimental workflow for hydrophobic textile treatment.

Caption: Reaction of this compound with cellulose.

References

Application Note: Quantification of Glycidyl Laurate in Edible Oils by LC-MS/MS

Introduction

Glycidyl esters (GEs) are process-induced contaminants that can form in edible oils and fats during high-temperature refining processes.[1][2] Glycidyl laurate, a specific GE, is of concern due to its potential hydrolysis to glycidol, which is considered a probable human carcinogen.[2] Consequently, sensitive and accurate analytical methods are required for the quantification of this compound in various food matrices to ensure consumer safety and regulatory compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in edible oils. The method employs a direct sample dilution approach for rapid screening and a more comprehensive solid-phase extraction (SPE) clean-up for complex matrices, both utilizing stable isotope dilution analysis (SIDA) for accurate quantification.[3][4]

Experimental Protocols

-

This compound analytical standard (>99% purity)

-

Deuterated glycidyl palmitate (d5-glycidyl palmitate) as an internal standard (IS)

-

Acetone, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Isopropanol, HPLC grade

-

Water, LC-MS grade

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Silica SPE cartridges

-

Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetone.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetone to cover the desired calibration range.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of d5-glycidyl palmitate and dissolve it in 10 mL of acetone.

-

Internal Standard Spiking Solution (200 ng/mL): Dilute the internal standard stock solution with acetone to a final concentration of 200 ng/mL.

Two methods for sample preparation are presented: a direct "dilute and shoot" method for rapid screening and a double SPE method for enhanced clean-up.

Method 1: Direct Dilution

This method is suitable for rapid screening of glycidyl esters in oil samples with relatively clean matrices.

-

Accurately weigh approximately 0.25 g of the oil sample into a centrifuge tube.

-

Add 5 mL of the internal standard spiking solution (200 ng/mL d5-glycidyl palmitate in acetone).

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

If the sample is solid at room temperature, gently heat it to 65 °C to ensure homogeneity before adding the internal standard solution.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Transfer the supernatant into an LC vial for analysis.

Method 2: Double Solid-Phase Extraction (SPE)

This method provides a more thorough clean-up and is recommended for complex matrices or when lower detection limits are required.

-

Accurately weigh 10 mg of the oil sample into a glass vial.

-

Add a known amount of the internal standard solution.

-

Dissolve the sample in acetone.

-

C18 SPE Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by acetone.

-

Load the sample solution onto the cartridge.

-

Elute the glycidyl esters with methanol.

-

-

Silica SPE Cleanup:

-

Condition a silica SPE cartridge with hexane.

-

Load the eluate from the C18 cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the glycidyl esters with a solution of 5% ethyl acetate in hexane.

-

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 250 µL of a 1:1 (v/v) mixture of methanol and isopropanol.

-

Transfer the reconstituted sample to an LC vial for analysis.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 150 x 3 mm, 3 µm particle size) |

| Mobile Phase A | Methanol/Acetonitrile/Water (42.5:42.5:15, v/v/v) |

| Mobile Phase B | Acetone |

| Gradient | Refer to specific instrument recommendations, typically starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 60 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for the specific instrument. For this compound (C15H28O3, MW: 256.38 g/mol ), potential precursor ions could be the protonated molecule [M+H]+ or other adducts. Product ions would result from fragmentation of the precursor ion. |

| Collision Energy | To be optimized for each transition. |

| Declustering Potential | To be optimized. |

Data Presentation

The following table summarizes typical quantitative data for the LC-MS/MS analysis of this compound and other glycidyl esters.

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| This compound | - | 200 ng/g | - | |

| Glycidyl Esters (general) | 70-150 µg/kg (for 10 mg sample) | - | 84-108 | |

| Glycidyl Esters (general) | 1-3 µg/kg (for 0.5 g sample) | - | 84-108 | |

| This compound (spiked cookies) | - | - | 102 | |

| This compound (spiked olive oil) | - | - | 103 |

Note: LOD and LOQ values can vary significantly depending on the sample matrix, preparation method, and instrument sensitivity.

Mandatory Visualizations

References

Application Note: Protocol for Sample Preparation for Glycidyl Laurate Analysis in Edible Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl esters (GEs) are process-induced contaminants that can form in edible oils and fats during high-temperature refining processes.[1][2] Glycidol, from which GEs are formed, is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Consequently, the accurate determination of GEs, such as glycidyl laurate, in edible oils is crucial for food safety and quality control. This application note provides a detailed protocol for the sample preparation of this compound and other glycidyl esters in oils for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is based on established indirect analysis techniques, such as the AOCS Official Method Cd 29c-13, which involves the conversion of glycidyl esters to a more volatile and stable derivative.[3][4]

Principle

The indirect analytical approach for GE determination involves a multi-step process. First, the glycidyl esters in the oil sample are subjected to alkaline-catalyzed transesterification to release free glycidol. This is followed by a conversion step where the released glycidol is transformed into a more stable compound, 3-monochloropropanediol (3-MCPD), by stopping the reaction with an acidic salt solution. The 3-MCPD is then extracted from the aqueous phase and derivatized with phenylboronic acid (PBA) to enhance its volatility and thermal stability for GC-MS analysis.

Experimental Protocol

This protocol details the sample preparation for the analysis of this compound and other glycidyl esters in edible oils via indirect GC-MS analysis.

Materials and Reagents:

-

Edible oil sample

-

Methyl tert-butyl ether (MTBE)

-

Internal standard solution (e.g., d5-3-bromopropane-1,2-diol (d5-3-MBPD))

-

Alkaline transesterification reagent (e.g., sodium methoxide in methanol)

-

Acidic salt solution (e.g., sodium chloride in sulfuric acid)

-

Phenylboronic acid (PBA) solution (saturated in diethyl ether)

-

n-Hexane

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Weighing and Dissolution:

-

Accurately weigh approximately 0.1 g of the oil sample into a screw-cap glass test tube.

-

Add a known amount of the internal standard solution.

-

Dissolve the oil sample in a suitable solvent, such as methyl tert-butyl ether (MTBE).

-

-

Alkaline-Catalyzed Transesterification:

-

Add the alkaline transesterification reagent to the sample solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at a controlled temperature and time (e.g., 3.5-5.5 minutes, temperature to be carefully controlled as per AOCS Cd 29c-13) to facilitate the release of glycidol from the glycidyl esters.

-

-

Conversion of Glycidol to 3-MCPD:

-

Stop the transesterification reaction by adding the acidic salt solution. This step also converts the liberated glycidol into 3-MCPD.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

-

Extraction:

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the upper organic layer to a clean test tube.

-

Repeat the extraction of the aqueous phase with n-hexane to ensure complete recovery of the analytes.

-

Combine the organic extracts.

-

-

Derivatization:

-

Add the phenylboronic acid (PBA) solution to the combined organic extract.

-

Incubate the mixture in an ultrasonic bath at a controlled temperature (e.g., 40°C for 30 minutes) to facilitate the derivatization of 3-MCPD.

-

-

Final Sample Preparation for GC-MS Analysis:

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Re-dissolve the residue in a known volume of n-hexane.

-

The sample is now ready for injection into the GC-MS system.

-

Data Presentation

The following table summarizes typical performance data for the analysis of glycidyl esters in edible oils using various methods.

| Analytical Method | Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |

| GC-MS (Indirect) | Glycidol | Edible Oil | 0.02 | 0.1 | - | |

| GC-MS/MS (Indirect) | Glycidyl Esters | Edible Oil | 0.02 | - | - | |

| LC-MS/MS (Direct) | Glycidyl Esters | Edible Oil | 0.07 - 0.15 | - | 84 - 108 | |

| LC-ToF-MS / LC-MS/MS (Direct with GPC/SPE) | Glycidyl Esters | Edible Oil | - | 0.05 - 0.1 | 68 - 111 |

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Workflow Diagram

Caption: Workflow for the indirect analysis of glycidyl esters in oils.

Alternative Direct Analysis Methods

Direct analysis methods, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), offer a more straightforward approach by analyzing intact glycidyl esters without derivatization. These methods typically involve a sample cleanup step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove matrix interferences. While direct methods can reduce sample preparation time and minimize the risk of artifact formation, they may require a larger number of internal standards for accurate quantification of various glycidyl ester species.

Conclusion

The described indirect GC-MS method provides a robust and sensitive approach for the routine analysis of this compound and other glycidyl esters in edible oils. Careful control of reaction times and temperatures during the transesterification step is critical for accurate and reproducible results. For laboratories equipped with LC-MS instrumentation, direct analysis methods present a viable and often faster alternative. The choice of method will depend on the specific laboratory capabilities, desired sample throughput, and the required level of detail for individual glycidyl ester species.

References

Application Notes and Protocols for Glycidyl Laurate-Based Non-Isocyanate Polyurethanes (NIPUs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of non-isocyanate polyurethanes (NIPUs) derived from glycidyl laurate. The protocols detailed herein offer a guide for the laboratory synthesis and analysis of these promising biomaterials, with a particular focus on their application in drug delivery systems.

Introduction

Non-isocyanate polyurethanes (NIPUs) are emerging as a safer and more sustainable alternative to traditional polyurethanes (PUs), which involve the use of toxic isocyanates in their synthesis.[1][2] The NIPU synthesis route, primarily through the reaction of cyclic carbonates with amines, avoids the health and environmental hazards associated with isocyanates.[1][2] this compound, a derivative of lauric acid, presents a bio-based and biocompatible precursor for the synthesis of NIPUs, making it an attractive candidate for biomedical applications, including drug delivery.[3] These NIPUs, also known as polyhydroxyurethanes (PHUs), possess hydroxyl groups along their backbone, which can enhance hydrophilicity and provide sites for further functionalization.

The application of NIPUs in drug delivery is a rapidly growing field of research. Their tunable mechanical properties, biocompatibility, and potential for controlled drug release make them suitable for developing nanoparticles, hydrogels, and other drug delivery vehicles. NIPU-based nanocarriers can be engineered to target specific cells or tissues, and to release their therapeutic payload in response to specific stimuli, such as pH or enzymes. This targeted approach can enhance the efficacy of drugs while minimizing side effects.

Synthesis of this compound-Based NIPUs

The synthesis of NIPUs from this compound is a two-step process:

-

Synthesis of this compound Cyclic Carbonate (GLCC): The epoxy ring of this compound is reacted with carbon dioxide (CO2) in the presence of a catalyst to form a five-membered cyclic carbonate.

-

Ring-Opening Polymerization: The resulting GLCC is then reacted with a diamine via a ring-opening polymerization to form the polyhydroxyurethane.

Quantitative Data on NIPU Synthesis

The following tables summarize the reaction conditions and resulting properties of NIPUs synthesized from glycidyl precursors and various diamines, based on literature data.

Table 1: Synthesis of Cyclic Carbonates from Glycidyl Ethers

| Glycidyl Ether | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Glycidyl methacrylate | TBAB, ZnI2 | 110 | 1.2 | 4 | 76.5 | |

| Bisphenol A diglycidyl ether | TBAB | Ambient | 0.1 (atmospheric) | 4 | 82.3 | |

| Epoxidized Soybean Oil | TBAB | 120 | 1.0 | 8 | >95 | |

| Phenolphthalein diglycidyl ether | LiBr | 100 | 0.2 | - | - |

TBAB: Tetrabutylammonium bromide

Table 2: Synthesis of NIPUs via Ring-Opening Polymerization

| Cyclic Carbonate Monomer | Diamine | Catalyst | Temperature (°C) | Time (h) | Solvent | Mn ( g/mol ) | PDI | Tg (°C) | Td,5% (°C) | Reference |

| Bis(cyclic carbonate) from 1,4-butanediol diglycidyl ether | 1,4-diaminobutane | None | 80 | 16 | MeCN | - | - | 45-55 | ~250 | |

| Bis(cyclic carbonate) from Bisphenol A diglycidyl ether | Isophorone diamine | None | 100 | 20 | DMSO | 14,800 | - | 110 | >195 | |

| Carbonated Soybean Oil | Ethylenediamine | None | 70-100 | 2-4 | - | - | - | 0-40 | ~250 | |

| Adipic acid-glycerol carbonate ester | 1,6-hexamethylenediamine | None | 80 | 24 | - | 4,500 | 1.6 | 35 | ~280 |

Mn: Number-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Td,5%: Temperature at 5% weight loss.

Experimental Protocols

Protocol for Synthesis of this compound Cyclic Carbonate (GLCC)

This protocol is a general guideline based on the cycloaddition of CO2 to epoxides.

Materials:

-

This compound

-

Tetrabutylammonium bromide (TBAB) or another suitable catalyst

-

High-pressure reactor

-

Carbon dioxide (CO2) source

-

Solvent (optional, e.g., N,N-dimethylformamide - DMF)

Procedure:

-

Charge the high-pressure reactor with this compound and the catalyst (e.g., 1-5 mol% relative to the epoxide). If using a solvent, add it at this stage.

-

Seal the reactor and purge with CO2 to remove air.

-

Pressurize the reactor with CO2 to the desired pressure (e.g., 1-5 MPa).

-

Heat the reactor to the desired temperature (e.g., 100-140 °C) with constant stirring.

-

Maintain the reaction conditions for a specified time (e.g., 4-24 hours).

-

After the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to obtain pure GLCC.

-

Characterize the product using FTIR and NMR spectroscopy to confirm the formation of the cyclic carbonate ring. The appearance of a strong carbonyl peak around 1800 cm⁻¹ in the FTIR spectrum is indicative of cyclic carbonate formation.

Protocol for Synthesis of NIPU from GLCC and a Diamine

This protocol describes the ring-opening polymerization of GLCC with a diamine.

Materials:

-

This compound cyclic carbonate (GLCC)

-

Diamine (e.g., hexamethylenediamine, isophorone diamine)

-

Solvent (e.g., acetonitrile, dimethyl sulfoxide - DMSO)

-

Round-bottom flask with a condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the GLCC in the chosen solvent in the round-bottom flask under an inert atmosphere.

-

Add an equimolar amount of the diamine to the solution with stirring.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and maintain for a specified time (e.g., 16-24 hours).

-

The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

After the reaction, the polymer can be precipitated by pouring the solution into a non-solvent (e.g., water or methanol).

-

Collect the precipitated polymer by filtration and dry it under vacuum.

-

Characterize the resulting NIPU using techniques such as GPC (for molecular weight and PDI), DSC and TGA (for thermal properties), and tensile testing (for mechanical properties). FTIR and NMR spectroscopy can be used to confirm the formation of the urethane linkages.

Application in Drug Delivery

NIPUs derived from this compound are promising materials for the development of advanced drug delivery systems. Their amphiphilic nature, arising from the hydrophobic laurate chain and the hydrophilic polyurethane backbone, can be advantageous for encapsulating both hydrophobic and hydrophilic drugs. The resulting nanoparticles can be designed to target specific cancer cells and release the encapsulated drug in a controlled manner, potentially by targeting key cellular signaling pathways.

Targeted Drug Delivery and Cellular Signaling Pathways

In cancer therapy, NIPU nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on cancer cells. Upon internalization, the nanoparticles can release their drug payload, which can then interfere with critical signaling pathways that drive tumor growth and survival.

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Drugs delivered via NIPU nanoparticles can be designed to inhibit key components of this pathway, such as PI3K, Akt, or mTOR, thereby inducing apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway in cancer.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. NIPU-based drug delivery systems can be utilized to deliver inhibitors targeting components of this pathway, such as RAF, MEK, or ERK.

Caption: MAPK/ERK signaling pathway in cancer.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis, characterization, and application of this compound-based NIPUs in drug delivery research.

Caption: Experimental workflow for NIPU synthesis.

Conclusion